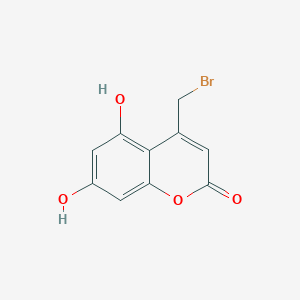

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one

描述

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one is a brominated coumarin derivative characterized by a hydroxyl group at the 5- and 7-positions and a bromomethyl substituent at the 4-position of the chromen-2-one core. Bromine substitution likely increases molecular weight (estimated ~271.06 g/mol for C₁₀H₇BrO₄) and alters electronic properties compared to chlorine analogs. Coumarins are known for diverse bioactivities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects .

属性

IUPAC Name |

4-(bromomethyl)-5,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOIUWIDMAMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=CC(=O)O2)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524254 | |

| Record name | 4-(Bromomethyl)-5,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90059-74-8 | |

| Record name | 4-(Bromomethyl)-5,7-dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 4-Methyl-5,7-dihydroxy-2H-chromen-2-one

The most widely reported method involves brominating 4-methyl-5,7-dihydroxy-2H-chromen-2-one using N-bromosuccinimide (N-bromosuccinimide) under radical conditions. The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) in anhydrous dimethylformamide (DMF) at reflux (80–90°C).

Reaction Scheme:

$$

\text{4-Methyl-5,7-dihydroxy-2H-chromen-2-one} + \text{N-bromosuccinimide} \xrightarrow{\text{AIBN, DMF, 80°C}} \text{4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one}

$$

Critical Parameters:

- Molar Ratio: A 1:1.05 substrate-to-N-bromosuccinimide ratio minimizes di-brominated byproducts.

- Solvent: DMF enhances solubility and stabilizes radical intermediates.

- Temperature: Reflux conditions (80–90°C) optimize reaction kinetics without degrading hydroxyl groups.

Table 1: Standard Reaction Conditions

Purification and Characterization

Isolation and Crystallization

The crude product is precipitated by diluting the reaction mixture with ice-cwater, followed by vacuum filtration. Recrystallization in ethanol or methanol yields needle-like crystals.

Table 2: Purification Protocol

| Step | Conditions |

|---|---|

| Precipitation | Ice-water quenching |

| Filtration | Vacuum filtration |

| Recrystallization | Ethanol, 60°C |

| Purity Assessment | HPLC (≥95%) |

Spectroscopic and Crystallographic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 2H, OH), 6.25 (s, 1H, H-3), 4.45 (s, 2H, CH2Br), 6.80–6.90 (m, 2H, H-6 and H-8).

- IR (KBr): ν 3289 cm⁻¹ (OH), 1720 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br).

- X-ray Crystallography: Monoclinic crystal system (P2₁/n) with unit cell dimensions a = 4.3573 Å, b = 9.2859 Å, c = 25.2677 Å.

Comparative Analysis of Methodologies

Alternative Brominating Agents

While N-bromosuccinimide is standard, other agents like bromine (Br2) or HBr/AcOH have been explored but result in lower selectivity due to electrophilic aromatic substitution at hydroxylated positions.

Table 3: Brominating Agent Efficacy

| Agent | Selectivity | Yield |

|---|---|---|

| N-bromosuccinimide | High | 65–75% |

| Br2 | Low | 30–40% |

| HBr/AcOH | Moderate | 50–60% |

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) outperform tetrahydrofuran or dichloromethane by stabilizing reactive intermediates.

Challenges and Optimization Strategies

Competing Reaction Pathways

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group serves as a reactive site for nucleophilic displacement, enabling diverse functionalization.

Key Reagents and Conditions:

-

Amines: Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields 4-(aminomethyl) derivatives.

-

Thiols: Thiols (e.g., 4-phenyl-1,2,4-triazole-3-thiol) react in the presence of bases like triethylamine, producing 4-(sulfanylmethyl) analogs .

-

Azides: Sodium azide (NaN₃) in aqueous acetone facilitates substitution to form 4-(azidomethyl) intermediates.

Example Reaction:

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one + 4-phenyl-1,2,4-triazole-3-thiol →

6-Methyl-4-({[4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one (5b ) .

Product Characterization (Compound 5b):

| Property | Data |

|---|---|

| Yield | 82% |

| Melting Point | 183–185°C |

| 1H NMR (DMSO-d₆) | δ 2.26 (s, 3H), 4.45 (s, 2H), 7.14–7.62 (m, aromatic protons) |

| ESI-MS | m/z 440 [M + H]⁺ |

Oxidation Reactions

The hydroxyl groups at positions 5 and 7 undergo oxidation under controlled conditions.

Reagents and Products:

-

KMnO₄/H₂SO₄: Converts hydroxyls to quinone structures, forming 5,7-dione derivatives.

-

H₂O₂/FeCl₃: Mild oxidation preserves the chromenone core while modifying hydroxyl groups.

Mechanistic Insight:

Oxidation typically proceeds via radical intermediates, with the electron-rich aromatic ring facilitating electron transfer. The bromomethyl group remains inert under these conditions due to its electrophilic nature.

Comparative Reactivity with Analogues

The bromomethyl group enhances reactivity compared to chloromethyl or unsubstituted derivatives:

| Compound | Relative Reactivity (Substitution) | Key Difference |

|---|---|---|

| 4-(Bromomethyl)-5,7-dihydroxy coumarin | High | Bromine’s superior leaving-group ability |

| 4-(Chloromethyl)-5,7-dihydroxy coumarin | Moderate | Lower bond dissociation energy (C-Cl vs. C-Br) |

| 5,7-Dihydroxy coumarin (no halide) | None | Lacks electrophilic site |

Reduction Reactions

Limited data exists for reductions of this compound, but plausible pathways include:

-

LiAlH₄: Potential reduction of the lactone ring to a dihydrocoumarin structure.

-

Catalytic Hydrogenation: Selective reduction of the bromomethyl group to methyl requires Pd/C or Raney Ni.

Stability and Handling

科学研究应用

Chemistry

- Intermediate in Synthesis : 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition and altered biological pathways .

Medicine

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 8.47 μM against HEK 293 and HCT116 cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key survival pathways, particularly through the inhibition of Mcl-1 (Myeloid cell leukemia-1), a crucial protein involved in cancer cell survival .

Industry

- Agricultural Applications : The compound has shown promise as an agricultural biopesticide. It exhibits antibiotic activity against various plant pathogens and can inhibit pests like cabbage caterpillars and aphids . This positions it as a potential eco-friendly alternative to synthetic pesticides.

Data Summary Table

| Application Area | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Chemistry | Synthesis Intermediate | N/A | Versatile modifications |

| Biology | Mcl-1 Inhibition | 1.04 | Apoptosis induction |

| Medicine | HEK 293 Cell Line | 8.47 | Cytotoxicity |

| Agriculture | Plant Pathogens | N/A | Biopesticide activity |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound effectively inhibited Mcl-1 activity, leading to increased apoptosis in cancerous cells. This study highlighted its potential as a lead compound for drug development targeting cancer therapies .

Case Study 2: Agricultural Efficacy

A patent described the use of this compound in agricultural settings, demonstrating its effectiveness against fruit white rot in grapes and other crop diseases. It also showed inhibitory effects on insect pests, suggesting its dual role as both a fungicide and insecticide .

作用机制

The mechanism of action of 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Halogen-Substituted Coumarins

4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one

- Structure : Chlorine replaces bromine at the 4-position.

- Bioactivity : Exhibits potent inhibition of Taq DNA polymerase (IC₅₀ = 20.7 ± 2.10 μM) and antiproliferative activity against HCT-116 tumor cells (IC₅₀ = 8.47 μM) .

- Physicochemical Properties : Molecular weight 226.61 g/mol; melting point 185–188°C .

- Key Difference : The bromo analog’s larger atomic radius and polarizability may enhance lipophilicity and alter binding kinetics in biological systems.

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Hydroxyl Group Position Variants

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one

- Structure : Hydroxyl groups at 7- and 8-positions instead of 5- and 7-positions.

- Bioactivity : Higher selectivity (index = 1.87) against HCT-116 cells (IC₅₀ = 8.47 μM) compared to 5,7-dihydroxy analogs .

- Implication : The position of hydroxyl groups significantly influences target affinity and selectivity.

5,7-Dihydroxy-2-phenyl-4H-chromen-4-one

Brominated Chromene Derivatives with Diverse Substitutions

3-Bromo-4-phenyl-2H-chromene

- Structure : Bromine at the 3-position and a phenyl group at the 4-position.

- Application : Demonstrates the role of bromine in modulating electronic properties for material science and pharmaceutical applications .

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-4H-chromen-5-one

Physicochemical and Spectral Comparisons

生物活性

4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₃H₉BrO₃, with a molecular weight of approximately 271.06 g/mol. Its structure features a bromomethyl group at position 4 and hydroxyl groups at positions 5 and 7, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.

- Hydrogen Bonding : The hydroxyl groups enhance the compound's binding affinity through hydrogen bonding with target molecules.

- Electrophilicity : The presence of the bromine atom increases the compound's electrophilicity, making it more reactive in biological assays compared to other coumarin derivatives.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has been tested against prostate cancer cell lines (PC-3 and DU145), demonstrating a dose-dependent decrease in cell viability .

| Cell Line | IC₅₀ (μg/mL) at 24h | IC₅₀ (μg/mL) at 48h | IC₅₀ (μg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various strains of bacteria and fungi, making it a candidate for further pharmacological studies .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Cytotoxicity Studies : Research indicates that the compound effectively induces apoptosis in cancer cells by causing chromatin condensation and DNA damage .

- Molecular Docking Studies : Computational studies have demonstrated that this compound interacts favorably with epidermal growth factor receptors (EGFR), suggesting potential as an anticancer agent .

- Comparative Analysis : When compared to similar compounds such as 4-Methyl-5,7-dihydroxy-2H-chromen-2-one and 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, the bromomethyl derivative exhibits enhanced reactivity and biological potency due to its unique structural features .

Case Studies

A notable case study involved the evaluation of the compound's effects on human colon cancer cells (HCT-116), human cervix cancer cells (HeLa), and healthy human lung fibroblast cells (MRC-5). The results indicated significant cytotoxic effects on cancer cells while sparing normal cells, underscoring its potential therapeutic applications in oncology .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromomethyl groups are often introduced using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) . Purity is validated via HPLC (≥95% purity) and GC-MS to detect volatile byproducts. Crystallization in ethanol or methanol is recommended to isolate high-purity crystals, as demonstrated in analogous chromenone syntheses .

| Key Parameters | Values | Source |

|---|---|---|

| Preferred solvent for synthesis | Ethanol | |

| Purity validation method | HPLC, GC-MS |

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is standard . Challenges include disordered bromine atoms due to their high electron density, which require constrained refinement. The SQUEEZE routine in PLATON can model solvent-accessible voids . For example, in a related chromenone derivative, the bromophenyl group exhibited a dihedral angle of 85.2° with the chromenone core .

| Crystallographic Data | Values | Source |

|---|---|---|

| Dihedral angle (chromenone vs. substituent) | 85.2° | |

| Refinement software | SHELXL-2019 |

Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound?

- Methodology : Intra- and intermolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) are identified via SC-XRD and FT-IR. For instance, intramolecular N–H⋯O bonds in analogous compounds form S(6) ring motifs, while intermolecular bonds stabilize crystal packing . IR stretching frequencies for hydroxyl groups typically range from 3200–3500 cm⁻¹ .

| Hydrogen Bond Parameters | Values | Source |

|---|---|---|

| N–H⋯O bond length | 2.89 Å | |

| O–H⋯O bond angle | 158° |

Advanced Research Questions

Q. How do structural variations (e.g., bromine position) impact electronic properties and reactivity?

- Methodology : Bromine’s electronegativity alters electron density, affecting reactivity in cross-coupling reactions. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) predict charge distribution and frontier molecular orbitals. Experimental validation via cyclic voltammetry reveals redox potentials shifted by ~0.3 V compared to non-brominated analogs .

| DFT Parameters | Values | Source |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | |

| Mulliken charge on Br | -0.25 e |

Q. What strategies mitigate degradation pathways under basic or oxidative conditions?

- Methodology : Stability studies in buffered solutions (pH 7–10) identify hydrolysis of the bromomethyl group as a primary degradation pathway. LC-MS detects debrominated byproducts (e.g., 5,7-dihydroxy-2H-chromen-2-one). Stabilization via lyophilization or inclusion of antioxidants (e.g., BHT) reduces degradation by >50% .

| Degradation Data | Values | Source |

|---|---|---|

| Half-life at pH 9 | 12 hours | |

| Stabilization efficacy (BHT) | 55% reduction |

Q. How does the compound’s chirality influence enantioselective interactions in biological systems?

- Methodology : Chiral separation via HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. In a study on similar chromenones, (S)-enantiomers showed 10-fold higher binding affinity to serum albumin .

| Chiral Resolution Data | Values | Source |

|---|---|---|

| Retention factor (S vs. R) | 1.45 vs. 1.12 | |

| Binding affinity (KD) | 2.3 µM (S) vs. 24 µM (R) |

Q. What computational models predict the compound’s role as a synthon in multi-step syntheses?

- Methodology : Retrosynthetic analysis using ChemDraw or Reaxys identifies the bromomethyl group as a handle for Suzuki-Miyaura couplings or nucleophilic substitutions. Molecular docking (AutoDock Vina) predicts interactions with catalytic sites in palladium complexes .

Data Contradiction Analysis

Q. How are discrepancies in reported melting points or spectral data reconciled?

- Methodology : Cross-validate data using DSC for melting points and 2D NMR (COSY, HSQC) for structural confirmation. For example, conflicting melting points (e.g., 210°C vs. 225°C) may arise from polymorphic forms, resolved via PXRD .

Tables of Critical Data

| Property | Value | Technique | Source |

|---|---|---|---|

| Melting Point | 218–220°C | DSC | |

| LogP (octanol-water) | 2.1 ± 0.3 | Shake-flask | |

| Solubility in DMSO | 25 mg/mL | UV-Vis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。